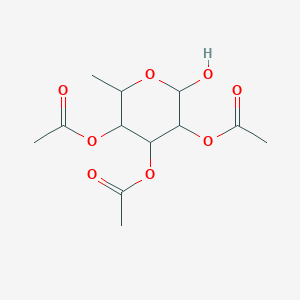

alpha-l-Rhamnopyranose triacetate

Description

Contemporary Significance of Rhamnosylated Glycostructures in Glycoscience

Rhamnosylated glycostructures, which are complex carbohydrates containing the deoxy sugar L-rhamnose, are integral components of many natural products, including bacterial polysaccharides, plant glycosides, and microbial secondary metabolites. Their unique structural features contribute to a wide spectrum of biological activities. In the realm of bacteriology, the rhamnose-containing polysaccharides of pathogenic bacteria are often key antigenic determinants, playing a crucial role in the interaction with the host immune system. For instance, the cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis, is rich in rhamnosylated glycans that are essential for the bacterium's viability and pathogenicity.

Furthermore, rhamnose-containing natural products isolated from plants have demonstrated a variety of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. The specific arrangement and linkages of rhamnose units within these glycostructures are critical for their biological function, making the precise synthesis of these molecules a significant goal in medicinal chemistry and drug discovery.

Role of Acetylated Monosaccharide Derivatives as Key Intermediates in Complex Carbohydrate Synthesis

The chemical synthesis of complex oligosaccharides and glycoconjugates is a formidable challenge due to the multifunctional nature of monosaccharide building blocks. To achieve regioselective and stereoselective glycosidic bond formation, the hydroxyl groups of the sugar units must be selectively protected and deprotected. Acetyl groups are among the most widely used protecting groups in carbohydrate chemistry due to their ease of introduction, stability under various reaction conditions, and facile removal.

Acetylated monosaccharide derivatives, such as alpha-L-rhamnopyranose triacetate, serve as crucial glycosyl donors in glycosylation reactions. rsc.org The acetyl groups enhance the solubility of the sugar in organic solvents and modulate the reactivity of the anomeric center. rsc.org By carefully choosing the reaction conditions and the glycosyl acceptor, chemists can control the formation of the desired glycosidic linkage, paving the way for the assembly of complex rhamnosylated structures. The acetylated rhamnose derivative can be converted into more reactive glycosyl donors, such as glycosyl halides or trichloroacetimidates, further expanding its utility in synthesis.

Historical Development and Foundational Methodologies in this compound Chemistry

The chemistry of acetylated sugars dates back to the late 19th and early 20th centuries, with pioneering work focused on the characterization and derivatization of monosaccharides. The acetylation of rhamnose, typically achieved using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270), was one of the early methods developed to protect its hydroxyl groups. nih.gov This fundamental reaction laid the groundwork for the use of acetylated rhamnose derivatives in more complex synthetic endeavors.

A significant advancement in the use of acetylated sugars as synthetic intermediates was the development of methods to convert them into reactive glycosyl donors. The synthesis of glycosyl halides, such as acetobromorhamnose, from the corresponding peracetylated sugar, provided a versatile tool for glycosylation. nih.gov Although glycosyl iodides have been known for over a century, their full potential in complex glycoconjugate synthesis has been realized more recently. Mechanistic studies in the late 1990s, utilizing NMR spectroscopy, provided crucial insights into the formation and reactivity of glycosyl iodides from acetylated precursors. These foundational studies established the principles of stereoelectronic control and the influence of protecting groups on reactivity, which are central to modern carbohydrate synthesis. The development of methods for the regioselective synthesis of partially acetylated rhamnose derivatives has further expanded the synthetic chemist's toolbox, allowing for the precise construction of intricate rhamnosylated molecules.

Detailed Research Findings

The synthesis of this compound is a well-established procedure, typically involving the acetylation of L-rhamnose. The reaction is commonly carried out using acetic anhydride as the acetylating agent and a base, such as pyridine, to catalyze the reaction and neutralize the acetic acid byproduct. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically purified by column chromatography.

Table 1: Synthesis of 2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranose

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| L-Rhamnose | Acetic Anhydride, Pyridine | - | 12 h | High | rsc.org |

| L-Rhamnose | Acetic Anhydride, Iodine (catalyst) | Solvent-free | Not specified | 90-99 | nih.gov |

The structure of the synthesized this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Table 2: Representative ¹H NMR Spectroscopic Data for an Acetylated Rhamnopyranoside Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.83 | s | - |

| H-2 | 4.97 | s | - |

| H-3 | 4.99-5.07 | m | - |

| H-4 | 4.99-5.07 | m | - |

| H-5 | 3.78-3.85 | m | - |

| 6-CH₃ | 1.21 | d | 6.3 |

| OCH₃ | 3.38 | s | - |

Note: Data is for a related methyl rhamnopyranoside derivative and serves as a representative example. Specific shifts may vary slightly for this compound.

Table 3: Representative ¹³C NMR Spectroscopic Data for an Acetylated Rhamnopyranoside Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 98.5 |

| C-2 | 70.7 |

| C-3 | 69.7 |

| C-4 | 69.2 |

| C-5 | 66.4 |

| 6-CH₃ | 17.5 |

| OCH₃ | 55.1 |

| C=O | 172.6, 170.1, 169.9 |

Note: Data is for a related methyl rhamnopyranoside derivative and serves as a representative example. Specific shifts may vary slightly for this compound.

Table 4: Representative FTIR Spectroscopic Data for an Acetylated Rhamnopyranoside Derivative

| Wavenumber (cm⁻¹) | Assignment |

| ~1740 | C=O stretching (ester) |

| ~1230 | C-O stretching (ester) |

| ~1050 | C-O stretching (pyranose ring) |

| ~2950 | C-H stretching (aliphatic) |

Note: These are typical absorption bands for acetylated carbohydrates. Specific peak positions may vary.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4,5-diacetyloxy-6-hydroxy-2-methyloxan-3-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O8/c1-5-9(18-6(2)13)10(19-7(3)14)11(12(16)17-5)20-8(4)15/h5,9-12,16H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOCNNVTMIFDFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Chemical Transformations

Precision Synthesis of Alpha-L-Rhamnopyranose Triacetate

The synthesis of this compound requires careful control over the regioselectivity of acetylation to ensure the desired hydroxyl groups are protected while leaving the anomeric position available for further functionalization.

Regioselective Acetylation Approaches to Alpha-L-Rhamnopyranose

Regioselective acylation of L-rhamnose is a key strategy for obtaining intermediates like this compound. One common method involves the use of dibutyltin (B87310) oxide, which can activate specific hydroxyl groups. researchgate.net For instance, the reaction of benzyl (B1604629) α-L-rhamnopyranoside with dibutyltin oxide followed by treatment with acyl chlorides, such as stearoyl chloride or lauroyl chloride, has been shown to result in the exclusive formation of the 3-O-acylated product. researchgate.net Subsequent acetylation of the remaining free hydroxyl groups at positions 2 and 4 with acetic anhydride (B1165640) in pyridine (B92270) then yields the corresponding 2,4-di-O-acetyl-3-O-acyl derivative. researchgate.net

Another approach to achieving regioselectivity is through blocking-deblocking techniques. This involves protecting certain hydroxyl groups with a temporary protecting group, acylating the remaining free hydroxyls, and then selectively removing the temporary group. For example, to achieve 4-O-acetylation of methyl α-L-rhamnopyranoside, the dibutyltin oxide method was found to be unsuccessful as it favored 3-O-acylation. aensiweb.com Therefore, a blocking-deblocking strategy was employed to successfully achieve the desired 4-O-acetylation. aensiweb.com

Per-O-acetylation of L-rhamnose using iodine-promoted acetylation with acetic anhydride can produce the pentaacetate in near-quantitative yield. nih.gov This fully acetylated product can then be selectively deprotected at specific positions to yield the desired triacetate.

Anomeric Functionalization from this compound Precursors

Once this compound is obtained, the anomeric position can be functionalized to create a variety of glycosyl donors suitable for glycosylation reactions.

Synthesis of Tri-O-acetyl-alpha-L-rhamnopyranosyl Halides (Bromide, Chloride, Iodide)

Glycosyl halides are versatile glycosyl donors. The synthesis of 2,3,4-tri-O-benzoyl-alpha-L-rhamnopyranosyl bromide has been reported and used in the condensation with suitably protected derivatives of methyl alpha-D-galactopyranoside. nih.gov A common method for preparing glycosyl bromides involves treating the peracetylated sugar with a solution of hydrogen bromide (HBr) in acetic acid. nih.gov For instance, 1,2,3,4,6-penta-O-acetyl-D-mannopyranose is converted to acetobromomannose using 30% HBr in acetic acid. nih.gov This method can be adapted for the synthesis of tri-O-acetyl-alpha-L-rhamnopyranosyl bromide from the corresponding peracetylated rhamnose.

The synthesis of glycosyl chlorides can be achieved through various methods. One approach involves the treatment of a fully acetylated sugar with reagents like phosphorus pentachloride (PCl5) in the presence of a Lewis acid such as boron trifluoride etherate (BF3·OEt2). researchgate.net Another method utilizes thionyl chloride in combination with Lewis acids like zinc chloride (ZnCl2) or tin(IV) chloride (SnCl4), although this may result in a mixture of anomeric chlorides. researchgate.net A one-step procedure for preparing 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride from N-acetylglucosamine involves the use of acetyl chloride, which both acetylates the sugar and converts the anomeric center to a chloride. orgsyn.org

The synthesis of glycosyl iodides is less common but can be achieved. Specific methodologies for the direct synthesis of tri-O-acetyl-alpha-L-rhamnopyranosyl iodide are not as frequently reported as for bromides and chlorides.

| Starting Material | Reagents | Product | Reference |

| Peracetylated L-rhamnose | 1. Hydrazine (B178648) acetate (B1210297); 2. Cl3CCN, DBU | 2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate (B1259523) | nih.gov |

| L-arabinose | 1. Ac2O, pyridine; 2. NH3, MeOH; 3. Cl3CN, DBU | 2,3,4-Tri-O-acetyl-β-L-arabinopyranosyl trichloroacetimidate | nih.gov |

Generation of Thioglycoside and Triflate Derivatives

Thioglycosides are stable and can be activated under various conditions, making them valuable glycosyl donors. nih.gov A common method for their synthesis involves the reaction of a peracetylated sugar with a thiol, such as p-thiocresol, in the presence of a Lewis acid. nih.gov For instance, 2,3,4-tri-O-acetyl-1-(4-tolyl)thio-α-L-rhamnopyranoside was synthesized from peracetylated L-rhamnose and p-thiocresol. nih.gov Another efficient method for preparing thioglycosides from per-acetates utilizes triflic acid (TfOH) as a promoter. rsc.org

Triflate (trifluoromethanesulfonyl) derivatives are highly reactive intermediates. The synthesis of a triflate precursor for radiolabeling involved treating a protected rhamnose derivative with triflic anhydride (Tf2O) and pyridine. nih.gov Specifically, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor for FDG synthesis, is prepared by reacting 1,3,4,6-tetra-O-acetyl-beta-D-mannopyranose with triflic anhydride and pyridine. nih.gov

Stereocontrol in Glycosylation Reactions Involving this compound Donors

Achieving high stereoselectivity in the formation of the glycosidic bond is a significant challenge in carbohydrate synthesis. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the reactivity of the glycosyl acceptor, the promoter used, and the reaction conditions.

Protecting groups at the C-2 and C-3 positions of the glycosyl donor play a crucial role in directing the stereochemistry of the glycosylation. For L-rhamnopyranose donors, which lack a participating group at the C-2 position, achieving β-selectivity can be particularly challenging. The C-3 ester groups have been shown to have a "tuning effect" on the stereochemical outcome. bohrium.com L-rhamnopyranose ethyl thioglycoside donors with 3-O-arylcarbonyl or levulinoyl groups tend to undergo highly α-selective glycosylation. bohrium.com In contrast, donors with a 3-O-4-nitropicoloyl or 2-pyrazinecarbonyl group exhibit β-stereoselectivity, especially with primary or reactive secondary alcohol acceptors. bohrium.com

The choice of the anomeric leaving group on the donor also influences stereoselectivity. While glycosyl halides are common, other donors are employed to control the formation of the desired anomer. The use of a nonparticipating benzyl group at the C-2 position of a glucosyl donor has been shown to favor the formation of α-glycosides. cdnsciencepub.com This principle can be applied to rhamnosylation reactions.

The solvent can also play a significant role. For instance, the use of a CH2Cl2/nitrile solvent system with glycosyl N-phenyltrifluoroacetimidate donors and an FeCl3 promoter has been shown to be highly effective for the stereoselective synthesis of 1,2-trans-β-D- or α-L-glycosidic linkages. researchgate.net

| Donor Protecting Group | Stereochemical Outcome | Reference |

| 3-O-arylcarbonyl or levulinoyl on L-rhamnose thioglycoside | Highly α-selective | bohrium.com |

| 3-O-4-nitropicoloyl or 2-pyrazinecarbonyl on L-rhamnose thioglycoside | β-selective (with reactive acceptors) | bohrium.com |

| 2-O-benzyl on glucosyl donor | Favors α-glycoside formation | cdnsciencepub.com |

Mechanisms Governing Alpha-Stereoselective Glycosylation

The formation of α-glycosidic linkages with rhamnose donors is often favored due to the anomeric effect. However, achieving high stereoselectivity requires a deep understanding of the underlying reaction mechanisms, particularly the role of neighboring group participation and the nature of reactive intermediates.

Investigation of Neighboring Group Participation (e.g., C-3 Acyl Group)

Neighboring group participation (NGP) is a critical concept in carbohydrate chemistry, where a nearby functional group influences the stereochemical outcome of a reaction. beilstein-journals.org While the participation of a C-2 acyl group to form 1,2-trans-glycosides is well-established, the involvement of more remote groups is a subject of ongoing investigation. beilstein-journals.orgnih.govnih.gov

In the context of rhamnopyranosides, which are manno-configured, a participating group at C-2 would lead to the formation of the α-anomer. Ester-type protecting groups at the C-2 position are known to facilitate this through the formation of a dioxolenium ion intermediate, which shields the β-face of the molecule, directing the incoming nucleophile to the α-face. nih.govnih.gov

Recent studies have explored the possibility of NGP from acyl groups at other positions, such as C-3. nih.govnih.gov Research has shown that an axial ester at the 3-O-position can participate in glycosylation reactions, leading to the formation of a 1,3-O-cyclic intermediate. nih.gov This participation, however, does not always dictate the final stereochemical outcome, as other factors like developing 1,3-diaxial interactions in the transition state can also favor the formation of the β-glycoside. nih.gov

Elucidation of Dioxanium Ion Intermediates

The key intermediates in many glycosylation reactions are highly reactive glycosyl cations, such as oxocarbenium and dioxanium ions. nih.gov Understanding the structure and behavior of these intermediates is essential for controlling the stereoselectivity of glycosylation.

In glycosylations involving donors with a participating C-2 acyl group, bicyclic dioxolenium ions are formed, which are known to lead to the formation of 1,2-trans products. nih.gov More recently, the characterization of 1,3-bridged dioxanium ions derived from C-3 acyl-esterified rhamnosyl donors has been achieved through a combination of quantum-chemical calculations and infrared ion spectroscopy. nih.gov This work provides direct evidence for the participation of C-3 acyl groups and offers a more robust basis for designing stereoselective glycosylations. nih.gov The ability to characterize these elusive intermediates opens new avenues for the synthesis of complex bacterial oligosaccharides containing rhamnose. nih.gov

Strategies for Beta-Stereoselective Rhamnosylation

The synthesis of β-L-rhamnosides is particularly challenging due to the lack of neighboring group participation from a C-2 substituent, which would favor the α-anomer, and the disfavored anomeric effect for the β-linkage. rsc.orgnih.gov Nevertheless, several strategies have been developed to overcome these challenges.

One approach involves the use of rhamnosyl donors with non-participating groups at C-2, such as ethers. cdnsciencepub.com In these cases, the stereochemical outcome is influenced by factors like the nature of the glycosyl donor, the promoter, and the solvent.

Another strategy relies on intramolecular aglycone delivery, where the glycosyl acceptor is temporarily tethered to the donor, facilitating its delivery to the β-face.

More recently, methods have been developed that proceed through an SN2-type reaction mechanism. For instance, the use of rhamnosyl hemiacetals in a one-pot chlorination-iodination-glycosylation sequence mediated by lithium iodide has been shown to produce β-rhamnosides with high selectivity. nih.gov This method avoids the need for cryogenic conditions and conformationally restricted donors. nih.gov Similarly, gold(I)-catalyzed glycosylation with α-rhamnopyranosyl 2-alkynyl-4-nitro-benzoate donors has been shown to proceed via an SN2-like mechanism, affording β-rhamnosides. nih.gov

The protecting group pattern on the rhamnose donor can also significantly influence stereoselectivity. For example, the use of 2-O-picoloyl rhamnosyl donors can direct β-selectivity through hydrogen bond-mediated aglycone delivery. researchgate.net Furthermore, studies on 2-O-rhamnosylated glucosyl donors have revealed that the protecting groups on the rhamnose moiety can control the stereoselectivity of glycosylation, with certain patterns of silyl (B83357) ethers favoring the β-anomer. jst.go.jpjst.go.jp

| Strategy | Key Features |

| Non-participating C-2 groups | Utilizes ether protecting groups; outcome influenced by reaction conditions. cdnsciencepub.com |

| Intramolecular aglycone delivery | Temporary tethering of acceptor to donor for β-face delivery. |

| SN2-type reactions | Employs specific reagents like lithium iodide or gold(I) catalysts to invert the anomeric center. nih.govnih.gov |

| Directing groups | Use of groups like 2-O-picoloyl to guide the acceptor to the β-face. researchgate.net |

| Protecting group manipulation | Strategic placement of protecting groups, such as silyl ethers, on the rhamnose donor to favor β-glycosylation. jst.go.jpjst.go.jp |

Influence of Solvent Systems and Lewis Acid Catalysis on Anomeric Selectivity

The choice of solvent and the nature of the Lewis acid catalyst play a pivotal role in determining the stereochemical outcome of glycosylation reactions. nih.govresearchgate.netchemrxiv.orgchemrxiv.org Solvents can influence the reaction by stabilizing or destabilizing reactive intermediates and by modulating the reactivity of the glycosyl donor and acceptor.

The polarity and donor ability of the solvent are two key factors. nih.govchemrxiv.orgchemrxiv.org More polar solvents can stabilize charged intermediates, potentially favoring an SN1-like mechanism, while less polar, non-coordinating solvents are often used in SN2-type reactions. The donor ability of a solvent is also critical; a strongly coordinating solvent can compete with the glycosyl acceptor for the Lewis acid, reducing the reaction rate and potentially altering the stereoselectivity. nih.gov

Lewis acids are used to activate the glycosyl donor. The strength and nature of the Lewis acid can significantly impact the reaction. Stronger Lewis acids can lead to the formation of more reactive intermediates, which may result in lower selectivity. The choice of Lewis acid can also influence the position of the equilibrium between different reactive intermediates, such as the contact ion pair, the solvent-separated ion pair, and the free glycosyl cation.

For example, in the glycosylation of a glucosyl imidate donor, the combination of trimethylsilyltriflate and DMF was found to be effective for the α-selective glycosylation of a secondary alcohol, while trimethylsilyl (B98337) iodide in the presence of triphenylphosphine (B44618) oxide was used for the α-glycosylation of primary alcohols. acs.org This highlights how the activator/additive system can be tailored to control stereoselectivity for different types of acceptors.

Strategic Derivatization and Functionalization of the Rhamnopyranose Core

The biological activity of rhamnose-containing compounds is often modulated by the presence of other functional groups on the rhamnopyranose ring. nih.gov Therefore, the ability to selectively modify the hydroxyl groups of the rhamnose core is of great importance.

Site-Selective Acylation and Deacetylation Processes

The selective acylation of the secondary hydroxyl groups of rhamnopyranosides can be challenging due to their similar reactivity. nih.gov However, various methods have been developed to achieve regioselective acylation.

One common approach is the use of the dibutyltin oxide method, which often directs acylation to the 3-O-position of methyl α-L-rhamnopyranoside. aensiweb.comresearchgate.netacs.org This method involves the formation of a stannylene acetal, which enhances the nucleophilicity of one of the hydroxyl groups.

Another strategy is the blocking-deblocking technique. aensiweb.com This involves protecting certain hydroxyl groups, acylating the remaining free hydroxyl group(s), and then removing the protecting groups. For instance, the 4-O-acylation of methyl α-L-rhamnopyranoside has been achieved by first forming a 2,3-O-isopropylidene derivative, followed by acylation of the 4-OH group and subsequent removal of the isopropylidene group. aensiweb.com

Selective deacetylation is also a valuable tool. ccsenet.org For example, the anomeric acetyl group of a per-acetylated rhamnose derivative can be selectively removed using reagents like hydrazine acetate or (i-Pr)3Sn(OEt), providing a free hydroxyl group at the anomeric position for further glycosylation reactions. ccsenet.orgnih.gov

| Method | Position of Acylation/Deacetylation | Reagents |

| Dibutyltin oxide method | 3-O-acylation | Dibutyltin oxide, acylating agent aensiweb.comresearchgate.netacs.org |

| Blocking-deblocking | 4-O-acylation | 2,2-dimethoxypropane, acylating agent, acid aensiweb.com |

| Selective deacetylation | 1-O-deacetylation | Hydrazine acetate or (i-Pr)3Sn(OEt) ccsenet.orgnih.gov |

| Direct acylation | 2,3-di-O-acylation and 3,4-di-O-acylation | Acyl chloride, DMAP, pyridine nih.gov |

Anomeric Configuration Transformations (e.g., Anomerization upon Phosphitylation)

The anomeric configuration of glycosyl donors is a critical factor in stereoselective glycosylation, profoundly influencing the outcome of complex oligosaccharide and glycoconjugate synthesis. In the case of L-rhamnose derivatives, the inherent sugar structure and the reaction conditions can lead to anomerization, the conversion of one anomer into another. A notable example of this is the anomerization of α-L-rhamnopyranose triacetate during phosphitylation reactions.

A significant investigation into this phenomenon revealed that the phosphitylation of α-L-rhamnopyranose triacetate can be manipulated to control the anomeric outcome, yielding either the α or β-phosphoramidite. nih.gov This process is crucial for the synthesis of biologically important molecules such as phosphoramidon (B1677721) and its β-anomer. nih.gov The study demonstrated that starting with the pure α-anomer of L-rhamnose triacetate, the reaction with phosphitylating reagents can lead to the formation of a mixture of anomers, with the ratio being highly dependent on the reaction conditions.

The key factors identified to influence this anomerization process are proton transfer, bond rotation, and the nature of the nitrogen atom in the phosphoramidite (B1245037) reagent. nih.gov The mechanism likely involves the formation of an intermediate oxocarbenium ion or a transient species that allows for the non-stereospecific attack of the phosphitylating agent, leading to a mixture of anomeric products.

Detailed research findings have elucidated the conditions that favor the formation of each anomer. For instance, the choice of the phosphitylating agent and the reaction solvent can significantly shift the equilibrium between the α and β products. This controlled anomerization provides a strategic advantage in synthetic chemistry, allowing for the generation of the desired anomer from a single, readily available starting material.

The following table summarizes the typical outcomes of phosphitylation reactions on α-L-rhamnopyranose triacetate, highlighting the influence of reaction parameters on the anomeric ratio of the resulting phosphoramidite products.

| Starting Material | Phosphitylating Reagent | Solvent | Activator | Product Anomeric Ratio (α:β) |

| α-L-Rhamnopyranose triacetate | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | Dichloromethane | N,N-Diisopropylethylamine | Mixture, favors β |

| α-L-Rhamnopyranose triacetate | (2-Cyanoethoxy)bis(diisopropylamino)phosphine | Acetonitrile | 1H-Tetrazole | Predominantly β |

Comprehensive Spectroscopic and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural and conformational analysis of molecules in solution. For α-L-rhamnopyranose triacetate, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, elucidates the connectivity of atoms, and offers insights into the spatial arrangement and dynamics of the molecule.

The initial step in the NMR analysis of α-L-rhamnopyranose triacetate involves the acquisition and assignment of its 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the chemical shifts and multiplicities of all the protons in the molecule, while the ¹³C NMR spectrum provides information about the chemical environment of each carbon atom.

Table 1: Predicted ¹H NMR Chemical Shifts for α-L-Rhamnopyranose Triacetate

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 | 5.10 | d |

| H-2 | 5.25 | dd |

| H-3 | 5.05 | dd |

| H-4 | 5.30 | t |

| H-5 | 3.95 | dq |

| H-6 (CH₃) | 1.20 | d |

| Acetyl CH₃ | 2.15, 2.05, 2.00 | s |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for α-L-Rhamnopyranose Triacetate

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 | 91.5 |

| C-2 | 69.0 |

| C-3 | 69.5 |

| C-4 | 71.0 |

| C-5 | 67.0 |

| C-6 (CH₃) | 17.5 |

| Acetyl C=O | 170.0, 169.8, 169.5 |

| Acetyl CH₃ | 21.0, 20.8, 20.5 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To overcome the limitations of 1D NMR, particularly in complex molecules with overlapping signals, a variety of 2D NMR experiments are employed. These techniques provide correlations between nuclei, revealing crucial information about atomic connectivity and spatial relationships. princeton.edusdsu.eduyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are scalar-coupled to each other, typically through two or three bonds (²JHH and ³JHH). sdsu.edu For α-L-rhamnopyranose triacetate, COSY spectra would show cross-peaks between adjacent protons on the pyranose ring (e.g., H-1 and H-2, H-2 and H-3, etc.), confirming their connectivity. sdsu.eduyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹JCH). sdsu.eduyoutube.com This is invaluable for assigning carbon resonances based on their known proton assignments. For example, the proton at the anomeric position (H-1) would show a correlation to the anomeric carbon (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons and for linking different spin systems. For instance, correlations from the acetyl methyl protons to the corresponding carbonyl carbons and the ring carbons to which the acetyl groups are attached can be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å), providing information about the three-dimensional structure and conformation of the molecule. rsc.orgwikipedia.org For α-L-rhamnopyranose triacetate, NOESY spectra would reveal correlations between protons that are spatially close, such as those between axial and equatorial protons on the pyranose ring, which helps to define the chair conformation. For instance, a study on a disaccharide containing L-rhamnose used ROESY to show a correlation between the methyl group of rhamnose (CH₃-6) and a proton on the adjacent mannose residue (H-2), which was crucial for determining the absolute configuration. rsc.org

The magnitude of the scalar coupling constants (J-couplings), particularly the three-bond proton-proton coupling constants (³JHH), provides valuable information about the dihedral angles between coupled protons, as described by the Karplus equation. This analysis is fundamental for determining the relative stereochemistry and the preferred conformation of the pyranose ring.

For a pyranose ring in a chair conformation, the ³JHH values for diaxial protons are typically large (8-10 Hz), while those for axial-equatorial and equatorial-equatorial protons are smaller (2-5 Hz). By analyzing the coupling constants for the ring protons of α-L-rhamnopyranose triacetate, the predominant chair conformation can be confirmed. For example, a large coupling constant between H-1 and H-2 would indicate a trans-diaxial relationship, which is characteristic of the α-anomer in the ¹C₄ conformation.

While NOESY is used for determining the structure of stable molecules, transient Nuclear Overhauser Effect (trNOE) spectroscopy is a powerful technique for studying the conformation of ligands when bound to a larger macromolecule, such as a protein. wikipedia.orgnih.govnih.gov The trNOE experiment measures the NOE that is transferred from the irradiated protons of the macromolecule to the bound ligand.

Although direct trNOE studies on α-L-rhamnopyranose triacetate itself are not extensively reported, the principles of this technique are applicable. If this compound were to bind to a receptor, trNOE could be used to determine its bioactive conformation. The observed NOEs on the ligand would be characteristic of its bound state, which may differ from its conformation in free solution. nih.gov

Changes in the ¹³C chemical shifts, known as chemical shift perturbations (CSPs), can provide insights into conformational changes within a molecule. nih.govnih.gov These perturbations can be induced by factors such as changes in solvent, temperature, or binding to another molecule.

The ¹³C chemical shifts of the pyranose ring carbons are particularly sensitive to the conformation. For instance, the orientation of the acetyl groups can influence the electronic environment of the ring carbons, leading to changes in their chemical shifts. um.edu.my A study on methyl 2,3,4-tri-O-acetyl-α-L-rhamnopyranoside showed that the orientation of one of the acetoxy groups differed between two independent molecules in the asymmetric unit, which would be reflected in their ¹³C NMR spectra. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be used to correlate calculated shieldings with experimentally observed chemical shifts to support conformational assignments. um.edu.my

Chemical Exchange Saturation Transfer (CEST) is an NMR technique that allows for the detection of low-concentration, transient species that are in chemical exchange with a more abundant species. wisc.edunih.govultrasoundandmriforcancertherapy.ca This is achieved by selectively saturating the resonance of the minor species and observing the transfer of this saturation to the major species. wisc.edunih.gov

In the context of α-L-rhamnopyranose triacetate, CEST could potentially be used to study reaction intermediates in processes such as glycosylation reactions or enzymatic modifications. For example, if the triacetate were to be a substrate for an enzyme, CEST could be used to detect and characterize the enzyme-substrate complex, provided the exchange rate between the free and bound states is in the appropriate range for the CEST experiment. tue.nlnih.gov The technique is sensitive to exchange rates on the order of milliseconds and can provide information on the kinetics and thermodynamics of the exchange process. wisc.edu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

The crystal structure of methyl 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranoside reveals that the rhamnopyranose ring adopts a ¹C₄ chair conformation . This is the expected and most stable conformation for rhamnopyranose derivatives. In this conformation, the bulky C5-methyl group occupies an equatorial position, minimizing steric hindrance. The three acetyl groups at positions C2, C3, and C4 are also situated in equatorial orientations, which is the sterically favored arrangement.

The precise geometry of the pyranose ring can be described by Cremer-Pople puckering parameters. Although specific values for the title compound are not available, the data for the methyl glycoside derivative provide a strong indication of the expected ring puckering. The orientation of the acetyl groups is also a critical aspect of the solid-state conformation. Typically, the carbonyl group of the acetate (B1210297) ester adopts a syn-periplanar arrangement with respect to the corresponding C-H bond of the pyranose ring.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₂₀O₈ |

| Formula Weight | 304.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.45 |

| b (Å) | 9.87 |

| c (Å) | 7.99 |

| β (°) | 108.3 |

| Volume (ų) | 782.1 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.29 |

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. While a specific mass spectrum for this compound is not available, the fragmentation of the related methyl 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranoside provides a reliable model for its behavior in the mass spectrometer.

Upon electron ionization (EI), the molecule is expected to form a molecular ion [M]⁺. However, due to the lability of the glycosidic bond and the acetyl groups, the molecular ion peak may be of low abundance or absent. The fragmentation is dominated by the cleavage of the glycosidic bond and the loss of the acetyl groups.

The primary fragmentation pathways for acetylated rhamnopyranosides typically involve:

Loss of Acetoxy Radical: Cleavage of a C-O bond of an acetyl group, resulting in the loss of a CH₃COO• radical (m/z 59).

Loss of Acetic Acid: Elimination of a molecule of acetic acid (CH₃COOH, m/z 60) through a McLafferty-type rearrangement.

Loss of Ketene (B1206846): Elimination of ketene (CH₂=C=O, m/z 42) from an acetyl group.

Ring Fragmentation: Cleavage of the pyranose ring itself, leading to a series of characteristic smaller fragment ions.

A plausible fragmentation pathway for an this compound would involve the initial loss of an acetoxy group, followed by successive losses of acetic acid and ketene, and subsequent ring fragmentation. The presence of a methyl group at C5 also influences the fragmentation, leading to characteristic ions.

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 291 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

| 231 | [M - CH₃CO - CH₃COOH]⁺ | Loss of an acetyl radical and acetic acid |

| 189 | [M - CH₃CO - CH₃COOH - CH₂CO]⁺ | Successive loss of acetyl radical, acetic acid, and ketene |

| 169 | [C₈H₉O₄]⁺ | Pyranose ring fragmentation |

| 127 | [C₆H₇O₃]⁺ | Further ring fragmentation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the ester and carbohydrate moieties.

The most prominent features in the spectrum would be the strong absorption bands associated with the acetyl groups. The C=O stretching vibration of the ester carbonyl group typically appears in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the acetyl groups will also be present, usually in the 1200-1300 cm⁻¹ region.

The carbohydrate backbone will give rise to a broad absorption band in the 3200-3600 cm⁻¹ region if any hydroxyl groups are present, although in a fully acetylated compound this would be absent. The C-H stretching vibrations of the methyl and methine groups of the pyranose ring and acetyl groups will appear around 2850-3000 cm⁻¹. The fingerprint region, below 1500 cm⁻¹, will contain a complex pattern of absorptions corresponding to various C-C and C-O stretching and bending vibrations, which are characteristic of the specific structure of the molecule.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850-3000 | C-H stretching | Alkyl (CH, CH₂, CH₃) |

| 1735-1750 | C=O stretching | Ester (acetyl) |

| 1370-1380 | C-H bending | CH₃ (acetyl) |

| 1200-1300 | C-O stretching | Ester (acetyl) |

| 1000-1150 | C-O stretching | Pyranose ring |

Applications in Complex Oligosaccharide and Glycoconjugate Synthesis

Rational Design and Synthesis of Oligosaccharides Featuring Alpha-L-Rhamnopyranose Moieties

The rational design of synthetic pathways allows for the creation of specific oligosaccharides containing rhamnose. This is crucial for studying the structure-function relationships of these molecules and for developing new therapeutic agents.

The synthesis of di- and trisaccharide units containing rhamnose is a fundamental step in building larger, more complex oligosaccharides. These smaller, well-defined units, often derived from alpha-L-rhamnopyranose triacetate, act as versatile building blocks. For instance, the synthesis of di- and trisaccharide haptens common to Shigella flexneri O-antigens has been achieved through high-yield Königs-Knorr reactions. rsc.orgelectronicsandbooks.com In these syntheses, a partially blocked rhamnoside can be reacted with a rhamnopyranosyl bromide, such as 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide, to form the desired oligosaccharide. rsc.orgelectronicsandbooks.com The choice of protecting groups is critical to allow for further chain extension. cdnsciencepub.com

Another example includes the synthesis of Lewis A trisaccharide analogues, where L-rhamnose replaces L-fucose. nih.gov The introduction of the rhamnose moiety onto a poorly reactive hydroxyl group of an N-acetylglucosamine residue in a disaccharide acceptor was successfully achieved after modifying the amine group. nih.gov These synthetic strategies provide access to a variety of rhamnose-containing oligosaccharide fragments for further elaboration.

In convergent oligosaccharide synthesis, pre-assembled building blocks are coupled together. This compound and its derivatives are frequently employed as glycosyl donors in these strategies. A prime example is the synthesis of fragments of the Shigella flexneri O-antigen. The O-antigen of most S. flexneri serotypes consists of a repeating tetrasaccharide backbone composed of three L-rhamnose residues and one N-acetyl-D-glucosamine residue. nih.gov

Synthetic oligosaccharides corresponding to the S. flexneri O-antigen are valuable tools for studying immune responses and for vaccine development. pnas.org The synthesis of these fragments often involves the use of rhamnosyl donors, such as rhamnosyl bromides or thioglycosides, derived from rhamnose precursors. rsc.orgcdnsciencepub.com For example, the glycosylation of a partially protected rhamnopyranoside with 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide, promoted by silver trifluoromethanesulfonate (B1224126) and N,N-tetramethylurea, can produce 1,2-trans-linked rhamnodisaccharides in high yield and stereospecificity. cdnsciencepub.com These conditions are effective in avoiding the formation of orthoester byproducts. cdnsciencepub.com

The structural determination of synthetic S. flexneri O-antigen fragments complexed with protective monoclonal antibodies has revealed that a minimum of two repeating units is required for optimal mimicry of the native O-antigen epitope. pnas.org This highlights the importance of synthesizing well-defined oligosaccharides of sufficient length.

Conversely, derivatives of alpha-L-rhamnopyranose can also function as glycosyl acceptors. By selectively deprotecting one of the hydroxyl groups on the rhamnose ring, a site is opened for the attachment of another sugar unit. This approach is crucial for building branched oligosaccharides and for extending the carbohydrate chain in a controlled manner.

For instance, the selective deprotection of the 2'-O-acetate group in a fully blocked disaccharide containing rhamnose creates a glycosyl acceptor for the synthesis of a trisaccharide. rsc.orgelectronicsandbooks.com This strategic manipulation of protecting groups allows for the stepwise and regioselective elongation of the oligosaccharide chain. The ability to use rhamnose derivatives as both donors and acceptors provides immense flexibility in the design of complex synthetic targets.

Chemoenzymatic Strategies for Glycoside Synthesis Using Rhamnose Derivatives

Chemoenzymatic synthesis combines the efficiency and stereoselectivity of enzymatic reactions with the versatility of chemical synthesis. This approach is particularly powerful for the synthesis of complex glycans, as it can overcome challenges associated with purely chemical methods, such as the need for extensive protecting group manipulations. rsc.org

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. nih.gov The integration of engineered glycosyltransferases into synthetic pathways allows for the precise installation of rhamnose units onto acceptor molecules. Rhamnosyltransferases (Rha-Ts) utilize nucleotide-activated rhamnose donors, such as dTDP-L-rhamnose, to transfer rhamnose to a variety of acceptor molecules. portlandpress.comnih.gov

While the direct use of this compound in enzymatic reactions is not typical due to the protecting groups, the rhamnose moieties it helps to install chemically can be substrates for subsequent enzymatic modifications. For example, a chemically synthesized oligosaccharide containing a terminal rhamnose can serve as an acceptor for a specific glycosyltransferase, enabling the addition of further sugar units in a highly controlled manner.

The development of engineered glycosyltransferases with altered substrate specificities further expands the scope of chemoenzymatic synthesis. nih.gov This allows for the creation of novel glycan structures that may not be accessible through natural enzymatic pathways.

Synthesis of Biologically Relevant Glycoconjugates Incorporating this compound-Derived Units

Glycoconjugates, which are molecules where carbohydrates are linked to proteins or lipids, play crucial roles in a multitude of biological processes. nih.gov The synthesis of well-defined glycoconjugates is essential for understanding their functions and for developing new therapeutics.

Derivatives of this compound are incorporated into the synthesis of various biologically relevant glycoconjugates. For instance, synthetic rhamnose-containing oligosaccharides can be attached to carrier proteins to create artificial antigens for vaccine development. rsc.orgelectronicsandbooks.com These synthetic glycoconjugates can elicit an immune response and generate antibodies specific to the carbohydrate portion, offering a promising strategy for developing vaccines against bacterial pathogens like Shigella flexneri.

Furthermore, chemoenzymatic methods have been used to create rhamnose-functionalized nanobodies. nih.gov In one study, a bispecific nanobody targeting two different cancer cell receptors was modified with a rhamnose hapten. nih.gov This modification allowed the nanobody to engage endogenous anti-rhamnose antibodies, thereby enhancing its anticancer effects. nih.gov This innovative approach demonstrates the potential of incorporating rhamnose derivatives into sophisticated therapeutic constructs.

Steroidal Glycosides and their Acetylated Precursors (e.g., OSW-1, Chacotriose, Kaempferol (B1673270) Glycosides)

This compound and related activated rhamnosyl donors are instrumental in the synthesis of biologically active steroidal glycosides.

OSW-1: This potent antitumor saponin (B1150181) features a complex oligosaccharide side chain attached to a steroidal aglycone. nih.gov Syntheses of OSW-1 and its derivatives rely on the glycosylation of the aglycone with a suitable disaccharide donor, which itself is constructed using rhamnose- and xylose-based building blocks. nih.gov The acetylated rhamnose precursors are crucial for assembling these disaccharide units before their eventual coupling to the steroid core. nih.gov A strategy for creating derivatives of OSW-1 for use as chemical probes involves the site-selective acylation of the sugar moieties, highlighting the importance of controlled protecting group strategies originating from precursors like this compound. nih.gov

Chacotriose: This trisaccharide is the carbohydrate component of several steroidal glycoalkaloids found in Solanum species, such as α-chaconine and α-solamargine. nih.gov The synthesis of peracetylated chacotriose, α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-D-glucopyranose, has been accomplished, providing a key intermediate for the total synthesis of these complex natural products. nih.gov The construction of chacotriose and its analogues involves the sequential and stereoselective glycosylation using activated rhamnosyl donors, often derived from acetylated L-rhamnose, onto a glucose or galactose core. nih.govnih.gov

Kaempferol Glycosides: Kaempferol, a common flavonoid, is often found in nature as glycosides, where one or more sugar units are attached. The synthesis of kaempferol 3-O-rhamnoside (afzelin) and other glycosides can be achieved through chemical or enzymatic methods. researchgate.netresearchgate.netnih.gov In engineered E. coli, the biosynthesis of kaempferol 3-O-rhamnoside was accomplished by expressing a flavonoid biosynthetic pathway along with a rhamnosyltransferase, which utilizes an activated rhamnose donor like TDP-rhamnose. researchgate.netresearchgate.netnih.gov Chemical synthesis often employs protected rhamnosyl donors, such as those derived from this compound, to achieve specific glycosylation patterns on the kaempferol scaffold. mdpi.com

Ceramide Glycoconjugates (e.g., Alpha-L-Rhamnosyl Ceramide)

Alpha-L-rhamnosyl ceramide is a synthetic glycolipid designed for immunological studies, particularly as a potential component of anti-cancer vaccines. nih.govnih.gov Its synthesis requires the coupling of a rhamnose donor with a ceramide or sphingosine (B13886) acceptor. Researchers have successfully synthesized α-L-RhaCer to investigate its ability to be incorporated into cell membranes and be recognized by anti-L-rhamnose antibodies. nih.govnih.gov

The synthetic strategy involves the preparation of a suitable rhamnosyl donor. While thioglycosides have been explored, the use of a 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate (B1259523) donor, synthesized from the corresponding 1-O-deacetylated precursor (which can be obtained from this compound), has proven effective. nih.gov This donor is then coupled with a protected sphingosine acceptor to form the desired glycoconjugate. nih.govnih.gov The process of ceramide glycosylation is a critical step in regulating cellular functions, and dysregulation is often implicated in conditions like cancer drug resistance. nih.govmdpi.com

| Rhamnosyl Donor | Overall Yield | Key Features | Reference |

|---|---|---|---|

| 2,3,4-tri-O-acetyl-1-(4-tolyl)thio-α-L-rhamnopyranoside | 50% | Thioglycoside donor; used in initial glycosylation attempts. | nih.gov |

| 2,3,4-tri-O-acetyl-1-(trichloroethanimidate)-α-L-rhamnopyranoside | 78% | Trichloroacetimidate donor; successfully used for coupling with ceramide acceptor. | nih.gov |

Nucleoside Analogues with Rhamnopyranose Moieties

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. wgtn.ac.nzcalstate.edu Incorporating unconventional sugars like L-rhamnose into nucleoside structures can lead to compounds with novel biological activities. L-rhamnose-derived precursors, including acetylated forms, are valuable for synthesizing these modified nucleosides. nih.gov

Practical methods have been developed to produce variously blocked L-rhamnose compounds that serve as effective β-L-rhamnosyl donors for creating aromatic nucleoside analogues. nih.gov The synthesis of these analogues often involves the coupling of a protected rhamnose derivative with a nucleobase or a modified heterocyclic system. For instance, click chemistry, specifically the copper-catalyzed alkyne-azide cycloaddition (CuAAC), has been utilized to link rhamnose moieties to pyrimidine (B1678525) bases via a triazole bridge, creating a new class of potential antiviral agents. nih.gov

Phenolic Glycolipids and Complex Natural Product Fragments

Phenolic glycolipids (PGLs) are complex lipids found in the cell walls of certain mycobacteria, including Mycobacterium bovis, and are important for their pathogenicity and interaction with the host immune system. nih.gov The sugar components of these PGLs often include rhamnose. For example, the characteristic PGL from M. bovis, mycoside B, contains a 2-O-methyl-alpha-L-rhamnopyranose unit. nih.gov

The synthesis of these complex molecules and related neoglycoproteins for serodiagnostic purposes requires access to specifically protected rhamnose building blocks. nih.gov Acetylated rhamnose derivatives are foundational starting materials that can be manipulated to install the necessary protecting groups and activating groups for stereoselective glycosylation reactions. Furthermore, L-rhamnose-based amphiphiles, including bolaforms linked to phenolic esters, have been synthesized using eco-compatible methods, demonstrating the versatility of rhamnose derivatives in creating novel surfactant structures. mdpi.com

Regioselective Synthesis of Fatty Acid Esters of Rhamnopyranosides

Sugar fatty acid esters are non-ionic, biodegradable surfactants with wide applications in the food, cosmetic, and pharmaceutical industries. rsc.orgmdpi.com The regioselective acylation of sugars is crucial for controlling the properties of the final product. This compound can be a starting point for such syntheses, where selective deacetylation followed by esterification with a fatty acid can yield specific mono- or di-esters.

Both chemical and enzymatic methods have been developed for this purpose.

Chemical Methods: The dibutyltin (B87310) oxide method is a powerful technique for achieving regioselective acylation. researchgate.net For instance, treatment of benzyl (B1604629) α-L-rhamnopyranoside with dibutyltin oxide followed by an acyl chloride can lead to exclusive acylation at the 3-O-position. researchgate.net Alternatively, a blocking-deblocking technique, where the 2- and 3-hydroxyls are temporarily protected as an isopropylidene acetal, allows for specific acylation at the 4-O-position. aensiweb.com

Enzymatic Methods: Lipases offer a green and highly selective alternative for synthesizing rhamnose esters. nih.govmdpi.com Lipase from Pseudomonas stutzeri has been shown to catalyze the transesterification of rhamnose with vinyl fatty acid esters with excellent conversion rates and complete regioselectivity for the 4-O-position. nih.govmdpi.com This enzymatic approach works efficiently for a range of fatty acid chain lengths, from short (C4) to long (C18). mdpi.com

| Parameter | Condition/Result | Reference |

|---|---|---|

| Enzyme | Lipase from Pseudomonas stutzeri (PSL) | mdpi.com |

| Reaction Type | Transesterification | nih.gov |

| Acyl Donor | Fatty acid vinyl esters (C4 to C18) | mdpi.com |

| Solvent | Tetrahydrofuran (THF), Acetone, 2-Methyl-THF | mdpi.com |

| Conversion Rate | Up to 99% in THF after 3-5 hours | mdpi.com |

| Regioselectivity | Fully regioselective for the 4-O-position | nih.govmdpi.com |

Enzymatic Transformations and Biocatalytic Applications

Alpha-L-Rhamnosidase Substrate Design and Mechanistic Enzymology

Alpha-L-rhamnosidases (EC 3.2.1.40) are glycoside hydrolases that catalyze the cleavage of terminal α-L-rhamnosyl residues from a wide array of glycoconjugates, including flavonoids, saponins, and bacterial polysaccharides. nih.govwikipedia.orggenome.jp The study of these enzymes is crucial for their application in various biotechnological processes, such as the debittering of citrus juices, enhancement of wine aromas, and the synthesis of pharmacologically active compounds. mdpi.com A key aspect of this research is the design and use of synthetic substrates to probe enzyme activity and understand their catalytic mechanisms.

The most commonly used synthetic substrate for assaying α-L-rhamnosidase activity is p-nitrophenyl-α-L-rhamnopyranoside (pNPR). acs.orgmegazyme.com The enzymatic hydrolysis of this chromogenic substrate releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically, providing a convenient and continuous measure of enzyme activity. nih.gov

While pNPR is widely used, the development of modified synthetic substrates, such as p-nitrophenyl-alpha-L-rhamnopyranoside triacetate , offers a more nuanced tool for enzymatic studies. The acetyl groups on the rhamnose moiety can serve several purposes. They can be used to investigate the impact of substrate acylation on enzyme recognition and catalysis. The presence of acetyl groups can influence the substrate's solubility in organic co-solvents, which is relevant for reactions in non-aqueous media. Furthermore, in the context of chemoenzymatic synthesis, acetyl groups can act as protecting groups that can be selectively removed by enzymes, highlighting the interplay between chemical and biological transformations.

The kinetic parameters of α-L-rhamnosidases are typically determined using the non-acetylated pNPR. These parameters, the Michaelis constant (Km) and the maximum reaction rate (Vmax), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Table 1: Kinetic Parameters of Various α-L-Rhamnosidases with p-nitrophenyl-α-L-rhamnopyranoside

| Enzyme Source | Km (mM) | Vmax (μmol/mg/min) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|

| Papiliotrema laurentii ZJU-L07 | 1.38 | 24.64 | 7.0 | 55 |

| Dictyoglomus thermophilum DtRha | 0.054 | 0.0102 (at 37°C) | 5.0 | 90 |

| Penicillium griseoroseum MTCC-9224 | 0.65 | 0.7275 | 6.5 | 57 |

| Aspergillus niger | 0.45 | 13.5 | 4.5 | 60 |

| Bacillus sp. GL1 | 1.2 | 15.6 | 6.5 | 70 |

This table presents data compiled from various research articles for illustrative purposes.

Alpha-L-rhamnosidases, like other glycoside hydrolases, operate through a general acid-catalyzed mechanism that involves two key carboxylic acid residues in the active site. These enzymes are classified into retaining or inverting enzymes based on the stereochemistry of the anomeric carbon of the product. Retaining enzymes follow a double-displacement mechanism that proceeds through a covalent glycosyl-enzyme intermediate, resulting in a product with the same anomeric configuration as the substrate. Inverting enzymes utilize a single-displacement mechanism where a water molecule directly attacks the anomeric carbon, leading to an inversion of its stereochemistry. ub.edu

The investigation of the stereochemical course of hydrolysis is fundamental to understanding the enzyme's catalytic mechanism. The presence of acetyl groups on the sugar ring of a substrate like p-nitrophenyl-alpha-L-rhamnopyranoside triacetate can influence the binding of the substrate in the active site and potentially affect the rate of the catalytic steps. For instance, the steric bulk of the acetyl groups might hinder the optimal positioning of the substrate for catalysis or alter the pKa values of the catalytic residues. Studying the hydrolysis of such acetylated substrates can, therefore, provide valuable information on the active site topology and the enzyme's tolerance to substrate modifications.

Biotransformation of Rhamnose-Containing Natural Products

The ability of α-L-rhamnosidases to selectively cleave rhamnose moieties from natural products is a powerful tool for the synthesis of novel compounds with improved pharmacological properties. Many valuable natural products exist as glycosides, and their biological activity is often enhanced upon removal of specific sugar units.

A prominent example is the enzymatic conversion of rutin (B1680289) to isoquercitrin. Rutin is a flavonoid glycoside composed of quercetin, glucose, and rhamnose. The removal of the terminal rhamnose by an α-L-rhamnosidase yields isoquercitrin, which exhibits higher antioxidant activity and bioavailability. Similarly, the debittering of naringin, a major flavonoid in grapefruit, is achieved by removing the rhamnose to produce prunin. Another important application is the transformation of epimedin C to icariin, a compound with various therapeutic effects, through the specific hydrolysis of a rhamnosyl group. nih.gov

While the direct enzymatic transformation of alpha-l-Rhamnopyranose triacetate in the context of natural product synthesis is not extensively documented, the principle of using acetylated sugars in biotransformations is established. Acetylated sugars can be used as donor substrates in transglycosylation reactions catalyzed by glycosidases under certain conditions, allowing for the synthesis of novel glycosides. The enzymatic deacetylation of acetylated natural products is also a known strategy to obtain specific derivatives.

The application of α-L-rhamnosidases in biotransformations is a rapidly growing field, with ongoing research focused on discovering new enzymes with novel specificities and improving their stability and catalytic efficiency for industrial applications.

Table 2: Examples of Biotransformations Catalyzed by α-L-Rhamnosidases

| Substrate | Enzyme Source | Product | Significance of Transformation |

|---|---|---|---|

| Rutin | Aspergillus niger | Isoquercitrin | Increased antioxidant activity and bioavailability |

| Naringin | Aspergillus niger | Prunin | Debittering of citrus juice |

| Hesperidin | Aspergillus niger | Hesperetin-7-glucoside | Modification of flavonoid properties |

| Epimedin C | Papiliotrema laurentii | Icariin | Increased therapeutic efficacy |

| Desglucoruscin | Aspergillus niger | Derhamnosylated saponin (B1150181) | Synthesis of pharmacologically active steroid derivatives |

This table presents data compiled from various research articles for illustrative purposes.

Computational and Theoretical Studies on Alpha L Rhamnopyranose Triacetate

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility. For alpha-l-Rhamnopyranose triacetate, MD simulations would reveal the dynamic equilibrium between different chair and boat conformations of the pyranose ring, as well as the rotational dynamics of the acetate (B1210297) groups.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds. For instance, the conformational analysis of methyl 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranoside has shown that the pyranose ring predominantly adopts a ¹C₄ chair conformation. nih.gov This conformation is characterized by having the C1, C2, C3, and C5 atoms in a plane, with C4 above and O5 below the plane. The Cremer-Pople puckering parameters, which provide a quantitative description of ring conformation, for this related molecule were determined to be Q = 0.557(6) Å, θ = 174.6(2)°, and ψ = 144.6(9)° for one of the independent molecules in the asymmetric unit. nih.gov It is highly probable that this compound also favors this ¹C₄ chair conformation due to the steric and electronic influences of the acetate groups.

| Parameter | Expected Value | Significance |

|---|---|---|

| Predominant Conformation | ¹C₄ Chair | Describes the most stable arrangement of the pyranose ring. |

| Cremer-Pople Q (Å) | ~0.56 | Total puckering amplitude of the ring. |

| Cremer-Pople θ (°) | ~175 | Defines the type of pucker (chair, boat, etc.). |

| Cremer-Pople ψ (°) | Variable | Phase angle describing the location of the pucker. |

Quantum Chemical Calculations for Reaction Pathway Analysis and Energetics of Glycosylation

Glycosylation is a fundamental reaction in carbohydrate chemistry, and this compound can serve as a glycosyl donor. wikipedia.org Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in dissecting the intricate mechanisms of these reactions. nih.gov These calculations can map out the potential energy surface of the glycosylation reaction, identifying key intermediates, transition states, and the associated activation energies.

A typical chemical glycosylation involves the activation of the anomeric leaving group (in this case, likely an acetate or a species derived from it) to form an electrophilic glycosyl cation or a related reactive intermediate. wikipedia.orgnih.gov The glycosyl acceptor, an alcohol, then attacks this intermediate to form the glycosidic bond. wikipedia.org The stereochemical outcome of the reaction (whether an α- or β-glycoside is formed) is a critical aspect that can be rationalized through computational analysis.

For this compound, the presence of an acetate group at the C2 position can lead to neighboring group participation. nih.gov This involves the formation of a cyclic acyloxonium ion intermediate, which typically directs the incoming nucleophile to the opposite face, leading to the formation of a 1,2-trans-glycoside. DFT calculations can model the stability of this intermediate versus a more open oxocarbenium ion, thereby predicting the stereoselectivity of the glycosylation. The calculations would also consider the influence of the solvent and the nature of the activating Lewis acid on the reaction pathway and energetics.

| Computational Parameter | Significance in Glycosylation Analysis |

|---|---|

| Activation Energy (ΔE‡) | Determines the reaction rate and feasibility. |

| Reaction Energy (ΔEr) | Indicates the thermodynamic favorability of the reaction. |

| Geometry of Transition States | Provides insight into the stereochemical outcome. |

| Relative Energies of Intermediates | Helps to elucidate the dominant reaction pathway (e.g., S N 1 vs. S N 2-like). |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Structural Validation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The theoretical prediction of NMR chemical shifts through quantum chemical calculations has become a valuable aid in assigning experimental spectra and confirming molecular structures. nih.gov For this compound, computational methods can predict the ¹H and ¹³C chemical shifts, which can then be compared with experimental data for structural validation.

The process typically involves first performing a conformational search to identify the low-energy conformers of the molecule, as discussed in section 6.1. Then, for each significant conformer, the NMR shielding tensors are calculated using a suitable quantum chemical method, often DFT with a functional like mPW1PW91 and a basis set such as 6-31+G**. cam.ac.uk The final predicted chemical shifts are obtained by averaging the values for each conformer, weighted by their Boltzmann population.

These predicted chemical shifts are highly sensitive to the local electronic environment of each nucleus and are therefore a powerful probe of the three-dimensional structure. Discrepancies between predicted and experimental shifts can highlight conformational details or even suggest a misassignment of the structure. The DP4+ probability analysis is a statistical method that can be used to quantitatively assess the likelihood of a particular structure being correct based on the agreement between calculated and experimental NMR data. nih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | ~6.1 | ~90.5 |

| H-2 | ~5.2 | ~68.7 |

| H-3 | ~5.3 | ~69.5 |

| H-4 | ~5.1 | ~71.8 |

| H-5 | ~4.0 | ~67.2 |

| H-6 (CH₃) | ~1.2 | ~17.5 |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing α-L-Rhamnopyranose triacetate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves acetylation of α-L-rhamnopyranose using acetic anhydride in the presence of a catalyst (e.g., pyridine or sulfuric acid). To optimize yield, control reaction temperature (60–80°C) and monitor progress via TLC. Post-reaction, purify via recrystallization using ethanol/water mixtures. Ensure stoichiometric excess of acetic anhydride (3:1 molar ratio) to drive acetylation to completion . For reproducibility, document reaction conditions (time, temperature, and catalyst concentration) systematically.

Q. How can researchers confirm the purity and structural identity of synthesized α-L-Rhamnopyranose triacetate?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare H and C NMR spectra with literature data to verify acetyl group positions and anomeric configuration. For example, the anomeric proton in α-L-Rhamnopyranose triacetate typically resonates at δ 5.2–5.4 ppm .

- HPLC : Employ reverse-phase chromatography with a C18 column and UV detection (210 nm) to assess purity (>95% is standard for research-grade material).

- Melting Point Analysis : Compare observed melting points (literature range: 98–102°C) to confirm crystallinity .

Q. What solvent systems are effective for chromatographic separation of α-L-Rhamnopyranose triacetate from reaction byproducts?

- Methodological Answer : Use silica gel column chromatography with a gradient of ethyl acetate/hexane (30:70 to 50:50). For polar byproducts, acetone/chloroform (20:80) can improve resolution. Monitor fractions via TLC (visualization with sulfuric acid charring) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of α-L-Rhamnopyranose triacetate derivatives?

- Methodological Answer : Apply computational methods like DP4+ probability analysis to compare experimental NMR data with predicted spectra of proposed stereoisomers. For example, Burtea (2021) used DP4+ to assign the α-anomeric configuration of triacetate derivatives with >95% confidence by analyzing H and C chemical shifts . Cross-validate with X-ray crystallography if single crystals are obtainable.

Q. What experimental designs are suitable for studying the hydrolytic stability of α-L-Rhamnopyranose triacetate under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Incubate the compound in buffered solutions (pH 2–10) at 37°C. Sample aliquots at intervals (0–48 hrs) and quantify degradation via HPLC.

- Mechanistic Insight : Use LC-MS to identify hydrolysis products (e.g., monoacetates or free rhamnose). Acidic conditions (pH < 4) typically accelerate ester hydrolysis, while alkaline conditions (pH > 8) may cause β-elimination .

Q. How should researchers address discrepancies between theoretical and experimental yields in large-scale syntheses?

- Methodological Answer : Conduct a root-cause analysis:

- Statistical Evaluation : Use ANOVA to compare batch variations (e.g., catalyst activity, solvent purity).

- Process Optimization : Implement design-of-experiments (DoE) to identify critical factors (e.g., stirring rate, temperature gradients).

- Byproduct Profiling : Characterize side products via GC-MS to identify competing reactions (e.g., over-acetylation or ring-opening) .

Data Analysis and Reporting

Q. What statistical methods are recommended for validating reproducibility in α-L-Rhamnopyranose triacetate studies?

- Methodological Answer : Report mean ± standard deviation (SD) for triplicate experiments. For comparative studies (e.g., catalytic efficiency), use Student’s t-test or Mann-Whitney U test. Adhere to guidelines in Pharmaceutical Research for documenting biological replicates and experimental repeats .

Q. How can researchers ensure compliance with data availability standards when publishing studies on α-L-Rhamnopyranose triacetate?

- Methodological Answer : Include a data availability statement specifying repository access (e.g., "Spectral data are available in the Cambridge Structural Database under CCDC 1234567"). For proprietary methods, state: "Data available from authors upon reasonable request" .

Troubleshooting

Q. Why might NMR spectra of α-L-Rhamnopyranose triacetate show unexpected splitting patterns?

- Methodological Answer : Splitting may arise from:

- Anomeric Equilibrium : Check for partial mutarotation in solution. Use deuterated DMSO or DO to stabilize the α-anomer.

- Impurities : Re-purify via recrystallization or column chromatography.

- Solvent Artifacts : Avoid solvents like CDCl if residual water is present; switch to anhydrous DMSO-d .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.